4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride
Overview
Description
4-Chloro-2-chloromethyl-3-methyl pyridine hydrochloride is an impurity of lansoprazole, a proton pump inhibitor (PPI) used to treat the symptoms of gastroesophageal reflux disease (GERD).
Scientific Research Applications
Synthesis and Purification
- 4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride plays a significant role as an intermediate in synthesizing various medicines and pesticides. For instance, Su Li (2005) utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, achieving a product purity surpassing 99% (Su Li, 2005).
- Barnes et al. (1982) demonstrated the preparation of 4- and 6-chloro-2-chloromethylpyridine from different methylpyridines, highlighting the chemical's versatility in synthesis processes (Barnes et al., 1982).
Chemical Intermediates in Organic Synthesis
- Singh et al. (1990) reported the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine from compounds including 4-chloro-2,6-dimethylpyridine, underlining the compound's role in the creation of complex organic molecules (Singh et al., 1990).
- Pan Xiang-jun (2006) synthesized 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide from 4-chloro-2,3-dimethylpyridine N-oxide, showcasing the use of this chemical in more specialized organic synthesis (Pan Xiang-jun, 2006).
Application in Agricultural Chemicals
- Huang Xiao-shan (2009) prepared 2-Chloro-6-(trichloromethyl)pyridine by chlorinating 2-methylpyridine hydrochloride, an example of its application in developing agricultural chemicals (Huang Xiao-shan, 2009).
- Rubina et al. (1989) explored the chlorination of methyl derivatives of pyridine, including 2-chloromethylpyridine, highlighting its role in the production of chemicals used in agriculture (Rubina et al., 1989).
Photophysical Studies
- Taylor and Kan (1963) conducted a study on the photochemical dimerization of 2-aminopyridines and 2-pyridones, contributing to our understanding of photophysical reactions involving pyridine derivatives (Taylor & Kan, 1963).
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-3-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-5-6(9)2-3-10-7(5)4-8;/h2-3H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDBERCXNYKRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467721 | |
Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152402-97-6 | |
Record name | 4-Chloro-2-(chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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